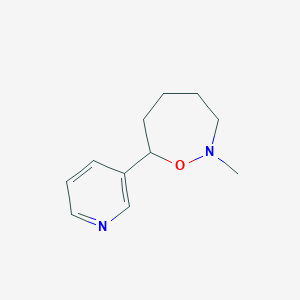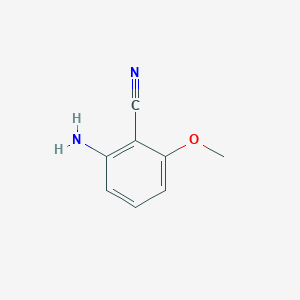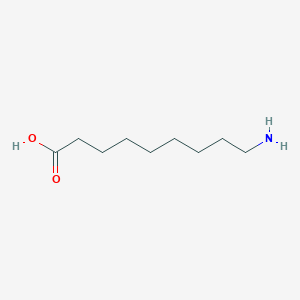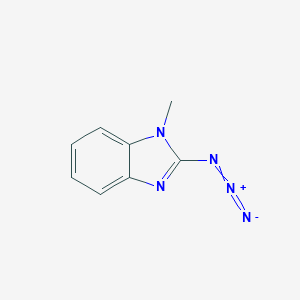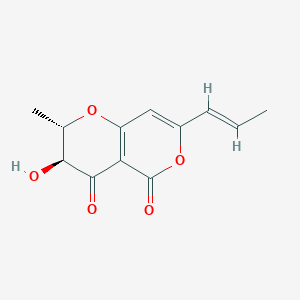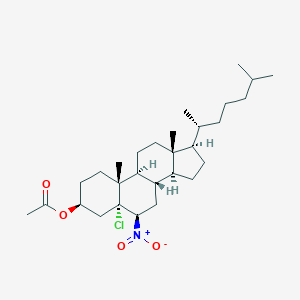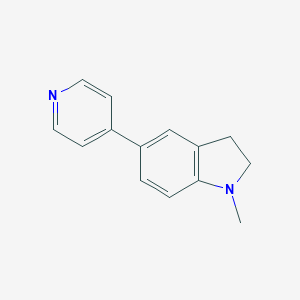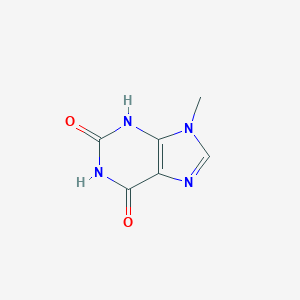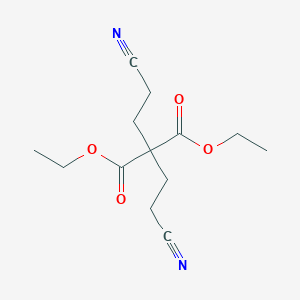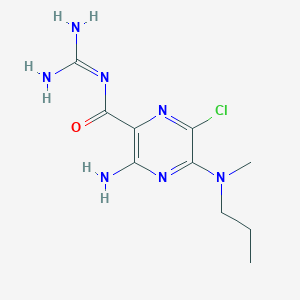
5-(N-Methyl-N-propyl)amiloride
説明
5-(N-Methyl-N-propyl)amiloride is a potent blocker of the Na+/H+ antiport . It is also known as sodium-hydrogen antiporters and solute carrier family 9 members . The CAS Registry Number for this compound is 1151-75-3 .
Molecular Structure Analysis
The molecular formula of 5-(N-Methyl-N-propyl)amiloride is C11H18ClN7O . The structure of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(N-Methyl-N-propyl)amiloride include a melting point of 202-205 °C, a predicted density of 1.49±0.1 g/cm3, and a predicted pKa of 8.67±0.46 . It appears as an off-white to yellow solid and is unstable in methanol .科学的研究の応用
HIV-1 Replication Inhibition
Research has highlighted the potential of amiloride analogues, including 5-(N-Methyl-N-propyl)amiloride, in inhibiting the replication of HIV-1 within cultured human blood monocyte-derived macrophages. These compounds have shown efficacy in micromolar concentrations, indicating their potential as lead compounds for new classes of anti-HIV-1 drugs (Ewart et al., 2004).
Anticancer Properties
A derivative of amiloride, UCD38B, has been identified to induce caspase-independent death of breast cancer cells. This cell-permeant derivative promotes autophagy and triggers a significant AIF translocation from mitochondria to the nucleus, which is crucial for inducing programmed necrosis in cancer cells. This finding suggests that the cytosolic accessibility of UCD38B may facilitate its action as a potent anti-cancer agent (Leon et al., 2013).
Modulation of Adenosine Receptors
The study by Zhang-Guo Gao et al. (2003) demonstrates the allosteric modulation by amiloride analogues, including 5-(N-Methyl-N-propyl)amiloride, of agonist and antagonist binding at A1 and A3 adenosine receptors. These findings suggest a novel interaction mechanism that may have implications in designing drugs targeting adenosine receptors for various therapeutic applications (Gao et al., 2003).
Sensory Transduction in Olfactory Neurons
Research has also shown that derivatives of amiloride can inhibit odor-evoked activities in lobster olfactory receptor neurons, suggesting a role in chemosensory transduction processes. This inhibition is through action on a presumptive TRP channel, highlighting the potential use of these compounds in studying chemosensory mechanisms (Bobkov & Ache, 2006).
Inhibition of Coxsackievirus Replication
Amiloride and its derivatives have been reported to inhibit the replication of Coxsackievirus B3 (CVB3) by targeting the viral RNA-dependent RNA polymerase, presenting a novel antiviral activity mechanism. This suggests their potential as lead compounds for developing new treatments against picornaviruses (Gazina et al., 2011).
将来の方向性
The future directions of 5-(N-Methyl-N-propyl)amiloride research could involve further exploration of its mechanism of action and potential applications. For instance, one study has suggested that it could be used as a useful tool for studies of Na+/H+ exchange . Another study has shown that it has a neuroprotective effect, which could be explored further .
特性
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propyl)amino]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN7O/c1-3-4-18(2)8-6(11)15-5(7(12)16-8)9(19)17-10(13)14/h3-4H2,1-2H3,(H2,12,16)(H4,13,14,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJJAWCPAZTZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921628 | |
| Record name | 3-Amino-N-carbamimidoyl-6-chloro-5-[methyl(propyl)amino]pyrazine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-Methyl-N-propyl)amiloride | |
CAS RN |
1151-75-3 | |
| Record name | 3-Amino-N-(aminoiminomethyl)-6-chloro-5-(methylpropylamino)-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(N-Methyl-N-propyl)amiloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-N-carbamimidoyl-6-chloro-5-[methyl(propyl)amino]pyrazine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



